![molecular formula C6H5N3O B1417608 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6](/img/structure/B1417608.png)

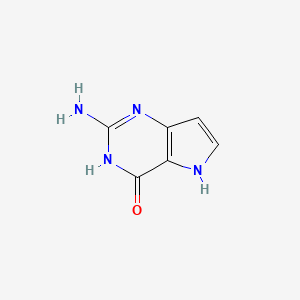

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXUDUWVFWJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971989 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5655-01-6 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Structure, Properties, and Therapeutic Potential

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, holds a place of distinction.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical exploration of a fundamental member of this class: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, also known by its common synonym, 9-deazaguanine.

This molecule is not merely a synthetic curiosity; it is the foundation upon which a multitude of potent and selective modulators of cellular pathways have been built. From kinase inhibitors in oncology to agents targeting metabolic pathways, the derivatives of this compound have demonstrated significant therapeutic promise.[2][3] Understanding the core structure, its intrinsic properties, and synthetic accessibility is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold. This whitepaper will provide a comprehensive overview of this compound, from its fundamental chemical characteristics to its biological significance and the experimental methodologies crucial for its study.

Molecular Architecture: Structure and Physicochemical Properties

The defining feature of this compound is the fusion of a pyrimidine ring with a pyrrole ring, creating a bicyclic heteroaromatic system. This arrangement gives rise to unique electronic and steric properties that govern its interactions with biological macromolecules.

Tautomerism: A Key Structural Consideration

A critical aspect of the structure of this compound is its potential for tautomerism. The lactam-lactim tautomerism in the pyrimidinone ring and the prototropic tautomerism in the pyrrole ring result in several possible forms. The keto (lactam) form, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, is generally considered the most stable tautomer under physiological conditions.[4][5] This has significant implications for its hydrogen bonding capabilities and, consequently, its binding to target proteins.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H5N3O | [6] |

| Molecular Weight | 135.12 g/mol | [6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 9-Deazaguanine, 1H-Pyrrolo[3,2-d]pyrimidin-4-ol | [6] |

| Appearance | White to light yellow solid | [8] |

| Melting Point | >300 °C | [9] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethyl sulfoxide) | [8] |

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound (9-deazaguanine) has been the subject of considerable research, with several routes developed to improve yield and purity. An improved and efficient method is detailed below, which provides a reliable pathway for obtaining this key intermediate.

Experimental Protocol: An Improved Synthesis of 9-Deazaguanine

This protocol is adapted from an improved synthetic method that offers high yields. The key to this process is the use of a benzyloxymethyl (BOM) protecting group for the N3-position of the pyrimidinone ring, which is readily removed under mild conditions.

Step 1: Protection of the N3-Position

-

To a solution of 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone in DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Add benzyl chloromethyl ether to the mixture at room temperature.

-

Stir the reaction until completion, as monitored by TLC.

-

Work up the reaction to isolate the N3-BOM protected pyrimidinone.

Step 2: Condensation and Reductive Cyclization

-

Treat the N3-BOM protected pyrimidinone with DMF-dimethylacetal in DMF.

-

Following the condensation, perform a reductive cyclization of the resulting intermediate to form the protected 9-deazaguanine derivative.

Step 3: Deprotection and Final Product Formation

-

Treat the protected 9-deazaguanine derivative with ethanolic ammonia at an elevated temperature in a steel bomb.

-

Remove the BOM protecting group by catalytic hydrogenation using palladium hydroxide on carbon to yield 9-deazaguanine.

-

Recrystallize the final product from 50% ethanol to obtain a white solid.

References

- 1. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. americanelements.com [americanelements.com]

- 8. chembk.com [chembk.com]

- 9. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

An In-Depth Technical Guide to 9-Deazaguanine: Chemical Characteristics and Therapeutic Potential

Introduction: Beyond the Canonical Purine

In the landscape of drug development and biochemical research, the modification of canonical nucleobases offers a powerful strategy for modulating biological processes. 9-Deazaguanine, a synthetic analogue of guanine, stands out as a pivotal molecule in this field. By replacing the nitrogen atom at the 9th position of the purine ring with a carbon atom, 9-deazaguanine retains the core structure necessary for molecular recognition while gaining resistance to enzymatic cleavage. This subtle yet profound alteration makes it a potent and specific inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for T-cell function. This guide provides an in-depth exploration of the chemical characteristics, mechanism of action, and practical applications of 9-deazaguanine for researchers, scientists, and drug development professionals.

Section 1: Core Chemical Characteristics

A thorough understanding of a molecule's fundamental properties is paramount to its successful application. This section details the nomenclature, structure, and physicochemical properties of 9-deazaguanine.

Nomenclature and Structure

The unambiguous identification of a chemical entity is critical for scientific communication and reproducibility.

The structure of 9-deazaguanine features a pyrrolo[3,2-d]pyrimidine core, distinguishing it from the purine ring of natural guanine.

Figure 1: 2D Chemical Structure of 9-Deazaguanine.

Physicochemical Properties

The physical and chemical properties of 9-deazaguanine dictate its handling, formulation, and behavior in biological systems. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄O | [1][2][3] |

| Molecular Weight | 150.14 g/mol | [3][4] |

| Appearance | A crystalline solid | [2] |

| Melting Point | >300 °C | |

| Solubility | DMSO: 20 mg/mLDMF: 2.5 mg/mLEthanol: Slightly solublePBS (pH 7.2): Slightly soluble | [2] |

| Stability | Stable for ≥ 4 years under appropriate storage conditions. | [2] |

| Storage | Room temperature. | [2] |

Acid-Base Properties (pKa): The pKa values of 9-deazaguanine are crucial for its ionization state at physiological pH, which influences its ability to interact with the active site of its target enzyme. While direct experimental values for 9-deazaguanine are not readily available, data from the closely related analogue, 1-deazaguanine, show pKa values comparable to natural guanine. For 1-deazaguanine, a pKa of 3.93 is attributed to the protonation of the N7 position, and a pKa of 9.10 is associated with the deprotonation of the hydroxyl group.[5] This suggests that at physiological pH (~7.4), 9-deazaguanine exists predominantly in its neutral form, which is critical for its entry into cells and subsequent binding to PNP.

Section 2: Mechanism of Action - Targeting Purine Nucleoside Phosphorylase

The therapeutic potential of 9-deazaguanine stems directly from its potent and selective inhibition of Purine Nucleoside Phosphorylase (PNP).

The Role of PNP in Purine Salvage

PNP is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases from the breakdown of nucleotides. In T-lymphocytes, this pathway is particularly active. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides (like deoxyguanosine) to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.

A deficiency in PNP activity leads to a buildup of its substrates, particularly deoxyguanosine. This is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP). High intracellular concentrations of dGTP are toxic specifically to T-cells, as it inhibits ribonucleotide reductase, thereby disrupting DNA synthesis and inducing apoptosis. This T-cell specific toxicity is the rationale for targeting PNP in diseases characterized by excessive T-cell proliferation.

Inhibitory Action of 9-Deazaguanine

9-Deazaguanine acts as a potent competitive inhibitor of PNP.[4] Its structure mimics the natural substrate, guanine, allowing it to bind to the enzyme's active site with high affinity. The dissociation constant (Kd) for 9-deazaguanine with PNP has been reported to be 160 nM, indicating a strong binding interaction.[2] By occupying the active site, 9-deazaguanine prevents the binding and cleavage of endogenous substrates like deoxyguanosine, leading to their accumulation and the subsequent cytotoxic cascade in T-cells. This targeted action makes it a promising candidate for therapies against T-cell cancers, autoimmune diseases, and in preventing tissue transplant rejection.[3]

Section 3: Synthesis Overview

The availability of high-purity 9-deazaguanine is essential for research and development. Several synthetic routes have been established, with modern methods focusing on improving yield and reducing complexity.

An improved, high-yield synthesis often starts with 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone. The key steps involve the protection of the N3-position, reaction with a formamide acetal to construct the pyrrole ring, reductive cyclization, and final deprotection to yield 9-deazaguanine. This multi-step process requires careful control of reaction conditions to ensure high purity of the final product.

Section 4: Experimental Protocols for Efficacy Assessment

Validating the biological activity of 9-deazaguanine requires robust and reproducible experimental protocols. The following sections provide methodologies for assessing its efficacy both at the enzymatic and cellular levels.

In Vitro PNP Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of 9-deazaguanine against PNP. The assay monitors the conversion of a substrate to a product with a different absorbance spectrum.

Principle: The assay measures the rate of phosphorolysis of a substrate like 7-methylguanosine by PNP. The reaction is monitored by the change in absorbance at a specific wavelength. The reaction rates are measured at various concentrations of 9-deazaguanine to determine the IC50 value.

Materials:

-

Purified Purine Nucleoside Phosphorylase (e.g., from calf spleen)

-

9-Deazaguanine

-

7-Methylguanosine (substrate)

-

Potassium Phosphate buffer (e.g., 50 mM, pH 7.4)

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 9-deazaguanine (e.g., 10 mM in DMSO).

-

Create a series of dilutions of 9-deazaguanine in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Prepare a stock solution of 7-methylguanosine in the assay buffer.

-

Prepare the PNP enzyme solution to the desired final concentration in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the assay buffer.

-

Add the 9-deazaguanine dilutions to the respective test wells. Include a control well with buffer and DMSO only (no inhibitor).

-

Add the PNP enzyme solution to all wells except for a "no enzyme" blank.

-

Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the 7-methylguanosine substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer.

-

Measure the change in absorbance at the appropriate wavelength (determined by the substrate used) kinetically for 10-15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the 9-deazaguanine concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Rationale and Self-Validation:

-

Causality: Using a range of inhibitor concentrations allows for the determination of a dose-response curve, establishing a clear cause-and-effect relationship.

-

Trustworthiness: Including positive (no inhibitor) and negative (no enzyme) controls is essential. The "no enzyme" control ensures that the observed absorbance change is due to enzymatic activity. The linearity of the initial reaction rate validates that the substrate is not depleted and the enzyme is stable during the measurement period.

Cell-Based T-Cell Proliferation Assay

This protocol assesses the cytostatic or cytotoxic effects of 9-deazaguanine on a T-lymphocyte cell line, leveraging its mechanism of action.

Principle: PNP inhibition by 9-deazaguanine is only toxic to T-cells in the presence of deoxyguanosine (dGuo). This assay measures the proliferation of a T-cell line (e.g., MOLT-4) in the presence of a fixed concentration of dGuo and varying concentrations of 9-deazaguanine.

Materials:

-

T-lymphocyte cell line (e.g., MOLT-4)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

9-Deazaguanine

-

2'-Deoxyguanosine (dGuo)

-

Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

-

96-well sterile cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Harvest log-phase T-cells and determine cell density and viability.

-

Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in complete medium.

-

-

Compound Addition:

-

Prepare serial dilutions of 9-deazaguanine in culture medium.

-

Prepare a stock of dGuo and add it to all test wells to a final concentration of 10 µM.[6]

-

Add the 9-deazaguanine dilutions to the appropriate wells.

-

Include control wells: cells + medium only (vehicle control), cells + dGuo only.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator.

-

-

Proliferation Measurement:

-

Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (medium only).

-

Normalize the data to the "cells + dGuo only" control wells (representing 100% proliferation).

-

Plot the percentage of proliferation versus the logarithm of the 9-deazaguanine concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Rationale and Self-Validation:

-

Causality: The key to this assay is the co-treatment with deoxyguanosine. 9-Deazaguanine alone should have minimal effect on proliferation. The potent inhibition of proliferation observed only in the presence of dGuo directly validates the PNP-dependent mechanism of action.

-

Trustworthiness: The inclusion of a "dGuo only" control is critical to confirm that dGuo itself is not toxic at the concentration used. A vehicle control ensures the solvent (e.g., DMSO) does not affect cell growth. The 72-hour incubation period allows for multiple cell divisions, providing a robust window to observe anti-proliferative effects.

Conclusion

9-Deazaguanine is a well-characterized guanine analogue with significant therapeutic potential as a selective immunosuppressive agent. Its potent inhibition of purine nucleoside phosphorylase provides a clear, rational basis for its use in targeting T-cell mediated pathologies. A comprehensive understanding of its chemical properties, coupled with robust in vitro and cell-based validation protocols, is essential for any researcher aiming to explore its utility in drug discovery and development. The continued exploration of 9-deazaguanine and its derivatives promises to yield novel therapies for a range of challenging diseases.

References

- 1. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 9-Deazapurine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 9-deazapurine scaffold, a bioisostere of natural purines, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. By replacing the nitrogen atom at the 9th position with a carbon, this scaffold gains unique physicochemical properties that allow for novel molecular interactions and expanded opportunities for chemical modification. This guide provides a comprehensive technical overview of the biological significance of 9-deazapurine derivatives, delving into their diverse mechanisms of action and wide-ranging therapeutic applications. We will explore their roles as potent inhibitors of crucial cellular targets, including protein kinases and purine nucleoside phosphorylase (PNP), as well as their ability to counteract multidrug resistance in cancer. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of next-generation therapeutics, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the evaluation of these promising compounds.

The 9-Deazapurine Core: A Gateway to Enhanced Biological Activity

The fundamental design principle behind the 9-deazapurine scaffold is the isosteric replacement of the N9 atom of a purine with a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic distribution and its ability to engage with biological targets. Unlike the N7-glycosidic bond in many purine nucleosides, the C-glycosidic bond that can be formed with 9-deazapurines offers greater stability against enzymatic cleavage, a critical factor in enhancing drug half-life. Furthermore, the presence of a carbon at the 9-position provides an additional site for substitution, allowing for the introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

The synthesis of 9-deazapurine derivatives can be achieved through various chemical strategies. A common approach involves the direct Friedel-Crafts aroylation or arylmethylation of a 9-deazapurine core using trifluoromethanesulfonic acid as a catalyst.[1] This allows for the introduction of a wide range of substituents at the C9 position. Subsequent modifications, such as the Wolff-Kishner reduction of aroylated intermediates, can yield 9-arylmethyl derivatives.[1]

Diverse Biological Activities and Therapeutic Applications

The structural versatility of the 9-deazapurine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise in oncology, virology, and immunology.

Anticancer Activity

9-deazapurine derivatives exhibit potent antiproliferative effects against a range of human cancer cell lines.[2] Their anticancer activity stems from multiple mechanisms, including the inhibition of key enzymes involved in cell cycle progression and survival, as well as the induction of apoptosis.

A primary mechanism through which 9-deazapurines exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

9-deazapurine derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. The specific kinases targeted can be modulated by the nature of the substituents on the 9-deazapurine core. For instance, certain derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3] By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a generalized pathway of kinase inhibition by a 9-deazapurine derivative leading to apoptosis:

Figure 1: General signaling pathway of kinase inhibition by 9-deazapurine derivatives.

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are particularly toxic to T-cells, making PNP an attractive target for the treatment of T-cell malignancies and autoimmune diseases.[4]

9-deazapurine ribonucleosides are a class of potent, non-cleavable PNP inhibitors.[5] They competitively inhibit the enzyme, with some derivatives exhibiting Ki values in the nanomolar range.[6] The mechanism of action involves the binding of the 9-deazapurine derivative to the active site of PNP, preventing the binding of the natural substrate. This leads to a selective depletion of T-lymphocytes.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

Intriguingly, certain 9-deazapurine derivatives have been identified as broad-spectrum inhibitors of major ABC transporters, including P-gp, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[7] These compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[7] The mechanism of action is believed to involve non-competitive inhibition of the transport function of these proteins.[7]

Antiviral Activity

The structural similarity of 9-deazapurines to natural purines makes them excellent candidates for antiviral drug development. Many viruses rely on their own or host cell enzymes for the synthesis of nucleic acids, and 9-deazapurine nucleoside analogs can act as fraudulent substrates, disrupting viral replication.

The mechanism of antiviral action often involves the intracellular phosphorylation of the 9-deazapurine nucleoside to its triphosphate form. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by viral polymerases. The absence of a 3'-hydroxyl group in some analogs, or the altered geometry of the sugar moiety, can lead to chain termination, effectively halting viral replication.[8][9] Additionally, some 9-deazapurine derivatives have been shown to inhibit viral polymerases directly.[10]

Experimental Protocols for the Evaluation of 9-Deazapurine Derivatives

The successful development of 9-deazapurine-based therapeutics relies on robust and reproducible in vitro and in vivo evaluation methods. The following sections provide detailed, self-validating protocols for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 9-deazapurine derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Principle: Many viruses cause a visible change in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. An effective antiviral agent will prevent or reduce the development of CPE.

Protocol:

-

Cell Monolayer Preparation: Seed a suitable host cell line in 96-well plates to form a confluent monolayer.

-

Compound and Virus Addition: Prepare serial dilutions of the 9-deazapurine derivatives. Add the compounds to the cell monolayers, followed by the addition of a standardized amount of virus. Include virus-only and cell-only controls.

-

Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells (typically 3-7 days).

-

CPE Evaluation: The extent of CPE in each well is observed microscopically and can be scored. Alternatively, cell viability can be quantified using a dye-uptake method (e.g., Neutral Red) or the MTT assay as described above.

-

Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from viral CPE) is calculated. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50, determined in a parallel cytotoxicity assay) to the EC50, is a measure of the compound's therapeutic window.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence-based or luminescence-based assays.

Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the kinase, substrate, ATP, and 9-deazapurine inhibitor solutions in the appropriate assay buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

The following diagram illustrates a typical drug discovery workflow for developing novel 9-deazapurine kinase inhibitors:

Figure 2: A typical drug discovery workflow for 9-deazapurine kinase inhibitors.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 9-deazapurine derivatives is highly dependent on the nature and position of substituents on the core scaffold and any associated sugar moieties. Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Summary of Structure-Activity Relationships for 9-Deazapurine Derivatives

| Scaffold Position | Modification | Impact on Biological Activity | Representative Examples |

| C9 | Arylmethyl groups | Potent PNP inhibition.[6] | 9-(3,4-dichlorobenzyl)-9-deazaguanine |

| C9 | Acyclic phosphonates | Strong inhibition of human and M. tuberculosis PNP.[11] | Acyclic nucleoside phosphonates of 9-deazahypoxanthine |

| Sugar Moiety | 5'-deoxy-5'-iodo | Greatly enhanced PNP inhibitory activity.[5] | 5'-deoxy-5'-iodo-9-deazainosine |

| Purine Ring | Halogenation | Can enhance antiproliferative and antiviral activity.[2] | Halogenated 3-deazapurine and 9-deazapurine derivatives |

Conclusion and Future Perspectives

The 9-deazapurine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its unique chemical properties and synthetic tractability have allowed for the creation of a diverse array of compounds with potent and selective biological activities. The continued exploration of this privileged structure, guided by a deep understanding of its mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs in oncology, virology, and beyond. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the design of next-generation antiviral agents with improved resistance profiles, and the exploration of novel applications for this versatile scaffold.

References

- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 9-Deazaguanine

Introduction: The Significance of 9-Deazaguanine in Drug Discovery

9-Deazaguanine is a pivotal molecule in medicinal chemistry, classified as a purine analogue where the nitrogen atom at the 9-position of the guanine ring is replaced by a carbon atom.[1][2] This seemingly subtle structural modification profoundly impacts its biological activity, most notably conferring potent inhibitory effects on purine nucleoside phosphorylase (PNP).[3] PNP inhibitors are actively investigated for therapeutic applications in controlling T-cell proliferation, which is central to managing T-cell cancers, autoimmune diseases, and tissue transplant rejection.[4] The efficacy and developability of 9-deazaguanine and its derivatives are intrinsically linked to their fundamental physicochemical properties.[5][6][7]

This guide provides an in-depth analysis of three core physicochemical parameters for 9-deazaguanine: solubility , pKa , and LogP . Understanding these properties is non-negotiable for researchers in drug discovery, as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the theoretical importance of each parameter, present available data, and provide detailed, field-proven experimental protocols for their determination, explaining the scientific rationale behind each methodological choice.

Chemical Identity and Structure

A clear understanding begins with the molecule's basic identity.

-

IUPAC Name: 2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one[8]

-

Molecular Formula: C₆H₆N₄O[2]

-

Molecular Weight: 150.14 g/mol [2]

-

CAS Number: 65996-58-9[3]

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O | [2] |

| Molecular Weight | 150.14 g/mol | [2] |

| CAS Number | 65996-58-9 | [3] |

| Synonyms | NSC 344522, 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | [3][8] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical early indicators of a compound's potential success. Insufficient solubility can compromise data quality in biological assays, hinder the development of viable formulations for in vivo studies, and ultimately lead to poor oral bioavailability.

Causality: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but is assessed in two distinct contexts:

-

Kinetic Solubility: This is a high-throughput measurement reflecting a compound's solubility under non-equilibrium conditions, typically after a small volume of a DMSO stock solution is rapidly diluted into an aqueous buffer.[9] This mimics the conditions of many in vitro biological screens and is invaluable for the rapid assessment and prioritization of large compound libraries in the early discovery phase.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (e.g., 24 hours).[10] This value is crucial for lead optimization, pre-formulation studies, and understanding the maximum achievable concentration in solution under stable conditions.

Experimental Data for 9-Deazaguanine

| Solvent | Solubility | Source |

| DMSO | 20 mg/mL | [4] |

| DMF | 2.5 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

| PBS (pH 7.2) | Slightly soluble | [4] |

| Ethanol | Slightly soluble | [4] |

The "slightly soluble" designation in physiological buffer (PBS) underscores the necessity for precise, quantitative determination using the protocols outlined below.

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard for its accuracy.

Principle: An excess of the solid compound is agitated in a specific buffer until the concentration of the dissolved compound in the supernatant reaches a constant value, representing equilibrium.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid 9-deazaguanine into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. Causality: This extended period is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To remove any remaining solid particulates, either centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding filter (e.g., 0.45 µm PVDF). Causality: This step is critical. Failure to completely remove undissolved solid will lead to a significant overestimation of solubility.

-

Quantification: Prepare a standard curve of 9-deazaguanine of known concentrations. Analyze the filtered supernatant and the standards using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration.

-

Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Experimental Protocol 2: Kinetic Solubility (High-Throughput UV-Vis Method)

This protocol is designed for rapid assessment in early discovery.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is measured.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 9-deazaguanine in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well filter plate (e.g., Millipore MultiScreen), add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer. This results in a target concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%). Causality: Keeping the DMSO concentration low is vital as it can act as a co-solvent and artificially inflate solubility measurements.

-

Incubation: Seal the plate and shake for a defined, shorter period (e.g., 1-2 hours) at room temperature.

-

Filtration: Place the filter plate on a vacuum manifold connected to a 96-well UV-compatible collection plate. Apply vacuum to draw the filtrate into the collection plate.

-

Quantification: Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the λmax of 9-deazaguanine (260 nm).[4]

-

Data Analysis: Compare the absorbance of the test compound to that of calibration standards prepared in the same buffer/DMSO mixture to calculate the kinetic solubility.

Caption: Comparative workflows for Thermodynamic and Kinetic solubility assays.

Acidity and Ionization: The pKa Value

The pKa is the pH at which a molecule is 50% ionized. For a drug candidate like 9-deazaguanine with multiple acidic and basic functional groups, the pKa values dictate the net molecular charge at physiological pH (~7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to interact with biological targets.

Expected Ionization Sites of 9-Deazaguanine

Based on its structure, which is analogous to guanine, 9-deazaguanine has several potential ionization sites:

-

Protonation (Basic pKa): The N7 atom on the five-membered ring is a likely site of protonation in acidic conditions.

-

Deprotonation (Acidic pKa): The N1-H and the exocyclic amino group can be deprotonated under basic conditions.

Experimental Data for Deazaguanine Analogs

While a definitive, experimentally determined pKa for 9-deazaguanine is not available in the cited literature, data from the closely related analog 1-deazaguanine and from guanine itself provide excellent estimates.

-

1-Deazaguanine: A study using UV-spectroscopic titration determined two pKa values: 3.93 (attributed to N7 protonation) and 9.10 (attributed to deprotonation of the 6-OH group, which is tautomeric with the C=O group).[10]

-

Guanine: For comparison, guanine has experimentally determined pKa values of approximately 3.4 (N7 protonation) and 9.7 (N1-H deprotonation).[11][12]

Based on this, it is highly probable that 9-deazaguanine possesses a basic pKa around 3-4 and an acidic pKa around 9-10. This means at physiological pH 7.4, the molecule will exist predominantly in its neutral form.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides highly accurate pKa values by monitoring pH changes during titration with an acid or base.[9]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to find the inflection point, which corresponds to the pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of 9-deazaguanine of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl is added. Causality: Constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa determination.

-

Inert Atmosphere: Place the sample solution in a jacketed beaker under a gentle stream of nitrogen or argon gas. Causality: This purges dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of basic compounds.

-

Initial pH Adjustment: For a compound with both acidic and basic pKa's, perform two titrations.

-

Acidic pKa: Titrate with a standardized NaOH solution (e.g., 0.1 M).

-

Basic pKa: First, acidify the sample solution to ~pH 2 with standardized HCl, then titrate with standardized NaOH.

-

-

Titration: Add the titrant in small, precise increments using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the midpoint of the steepest part of the curve. More accurately, the pKa is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Caption: Workflow for determining pKa values via potentiometric titration.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

-

LogP: Describes the partitioning of the neutral form of a molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.

-

LogD: Describes the partitioning of all forms of a molecule (neutral and ionized) at a specific pH. For an ionizable compound like 9-deazaguanine, LogD at pH 7.4 is the most physiologically relevant parameter.

Data for 9-Deazaguanine

-

Computed LogP (XLogP3): -0.8 [8]

This negative value indicates that 9-deazaguanine is a hydrophilic compound, preferring the aqueous phase over the lipid phase. This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.

Experimental Protocol 1: LogP/LogD by the Shake-Flask Method

This is the traditional and most accurate method for LogP determination.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After vigorous mixing and separation, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Addition: Add the 9-deazaguanine (from a stock solution or as a solid) to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v). The initial concentration should be chosen to be within the linear range of the analytical method.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 g for 10 minutes) to achieve a sharp separation of the two phases. Causality: Centrifugation is crucial to break up any emulsions and ensure a clean separation, preventing cross-contamination which is a major source of error.

-

Sampling & Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration in each phase (C_oct and C_aq) using HPLC-UV or LC-MS against appropriate calibration curves.

-

Calculation:

-

Distribution Coefficient (D): D = C_oct / C_aq

-

LogD: LogD = log₁₀(D)

-

Experimental Protocol 2: LogP by Reversed-Phase HPLC (RP-HPLC)

This is a rapid, indirect method suitable for higher throughput.

Principle: The retention time of a compound on a nonpolar reversed-phase column (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated from its retention time.

Step-by-Step Methodology:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

-

Calibration: Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of 9-deazaguanine (e.g., from -2 to +4).

-

Isocratic Elution: Inject each standard and the test compound onto the column using a series of isocratic mobile phases with varying organic modifier (e.g., methanol or acetonitrile) concentrations (e.g., 30%, 40%, 50%, 60% organic).

-

Calculate Retention Factor (k'): For each compound at each mobile phase composition, calculate the retention factor: k' = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time.

-

Extrapolate to log k'w: For each compound, plot log k' versus the percentage of organic modifier. Extrapolate the resulting linear plot to 0% organic modifier to obtain the y-intercept, which is log k'w.

-

Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log k'w values. This should yield a linear relationship.

-

Determine LogP of 9-Deazaguanine: Using the log k'w value calculated for 9-deazaguanine, determine its LogP from the calibration curve.

References

- 1. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M | Journal of the Mexican Chemical Society [jmcs.org.mx]

In Silico Modeling of 9-Deazaguanine Interactions: A Technical Guide for Drug Development Professionals

Abstract

9-Deazaguanine and its derivatives represent a compelling class of molecules, most notably as potent inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. Inhibition of PNP has significant implications for the treatment of T-cell mediated diseases and certain cancers. The rational design and optimization of 9-deazaguanine-based inhibitors are greatly accelerated by in silico modeling techniques. This guide provides a comprehensive technical overview of the computational workflows used to investigate and predict the interactions of 9-deazaguanine with its biological targets. We will delve into the critical aspects of ligand parameterization, molecular docking, and molecular dynamics simulations, offering both theoretical insights and practical, step-by-step protocols for researchers in the field of drug discovery.

Introduction: The Significance of 9-Deazaguanine in Drug Discovery

9-Deazaguanine is a purine analog that differs from guanine by the substitution of the nitrogen at position 9 with a carbon atom. This seemingly subtle modification has profound effects on its chemical properties and biological activity. The absence of the N9 nitrogen prevents its incorporation into DNA and RNA, while also altering its hydrogen bonding capabilities and overall electronic distribution.

The primary and most studied target of 9-deazaguanine derivatives is Purine Nucleoside Phosphorylase (PNP). PNP deficiency in humans leads to a dysfunctional T-cell immune response, making it a prime target for immunosuppressive therapies.[1][2] By inhibiting PNP, 9-deazaguanine-based compounds can modulate T-cell proliferation, offering potential treatments for autoimmune diseases and T-cell malignancies.[3] The design of potent and selective PNP inhibitors is an active area of research, where computational modeling plays a pivotal role in understanding structure-activity relationships (SAR) and guiding synthetic efforts.[4][5]

This guide will provide a detailed walkthrough of the in silico methodologies employed to study 9-deazaguanine interactions, with a focus on PNP as the primary target.

The Computational Modeling Workflow: A Conceptual Overview

The in silico investigation of 9-deazaguanine interactions follows a multi-step workflow. Each stage builds upon the previous one, providing progressively more detailed insights into the molecular recognition process.

Ligand Parameterization: Building a Digital Representation of 9-Deazaguanine

A critical prerequisite for any molecular simulation is an accurate force field, which is a set of parameters that describe the potential energy of a system of atoms. While standard force fields like AMBER and CHARMM provide parameters for common biomolecules, they lack parameters for novel or modified molecules like 9-deazaguanine. Therefore, the first step is to generate these parameters.

The Rationale Behind Ligand Parameterization

The accuracy of a molecular simulation is fundamentally dependent on the quality of the force field parameters. These parameters govern the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions within the molecule and with its environment. For a novel ligand, these parameters must be derived to faithfully reproduce its quantum mechanical and experimental properties.

Protocol for 9-Deazaguanine Parameterization using AMBER and Antechamber

The AMBER (Assisted Model Building with Energy Refinement) suite of programs, in conjunction with the antechamber toolkit, provides a robust workflow for parameterizing small organic molecules. The General AMBER Force Field (GAFF) is specifically designed for this purpose.

Step-by-Step Protocol:

-

Generate a 3D structure of 9-deazaguanine: This can be done using a molecular builder such as Avogadro or ChemDraw. Save the structure in a common format like .mol2 or .pdb.

-

Perform Quantum Mechanical (QM) Calculations to Obtain ESP Charges: The electrostatic potential (ESP) derived from QM calculations is used to determine the partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to improve the transferability of these charges.[6][7]

-

QM Software: Gaussian, GAMESS, or other QM packages can be used.

-

Level of Theory: A common choice is the Hartree-Fock method with the 6-31G* basis set (HF/6-31G*).

-

Output: The output from the QM calculation will contain the ESP data.

-

-

Use antechamber to Generate the Topology and Parameters: antechamber is a program in the AmberTools package that automates the process of assigning atom types, bond, angle, and dihedral parameters from the GAFF force field, and fitting RESP charges.[4][8]

-

Command:

-

Explanation:

-

-i 9deazaguanine.log: Input Gaussian output file.

-

-fi gout: Specifies the input file format as Gaussian output.

-

-o 9deazaguanine.mol2: Output file in .mol2 format containing the atom types and charges.

-

-fo mol2: Specifies the output file format.

-

-c resp: Specifies the charge derivation method as RESP.

-

-s 2: Verbosity level.

-

-

-

Use parmchk2 to Check for Missing Parameters and Generate a frcmod file: parmchk2 identifies any missing force field parameters and creates a file (.frcmod) containing these parameters, often estimated by analogy to existing parameters.

-

Command:

-

Explanation:

-

-i 9deazaguanine.mol2: Input .mol2 file from the previous step.

-

-f mol2: Specifies the input file format.

-

-o 9deazaguanine.frcmod: Output file containing the missing parameters.

-

-

The output of this process will be a .mol2 file with the appropriate atom types and RESP charges for 9-deazaguanine, and a .frcmod file containing any additional parameters required for the simulation. These files are essential for the subsequent molecular dynamics simulations.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] It is a powerful tool for virtual screening and for generating plausible starting conformations for more computationally intensive methods like molecular dynamics.

The Logic of Docking Algorithms

Docking programs employ a search algorithm to explore the conformational space of the ligand within the binding site of the protein. The binding poses generated are then evaluated and ranked using a scoring function, which estimates the binding affinity.

Protocol for Docking 9-Deazaguanine into PNP using AutoDock Vina

AutoDock Vina is a widely used and freely available docking program known for its speed and accuracy.[10][11]

Step-by-Step Protocol:

-

Prepare the Receptor (PNP):

-

Download the crystal structure of PNP, preferably in complex with a 9-deazaguanine analog, from the Protein Data Bank (PDB). For example, PDB ID: 1B8N.

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Kollman charges).

-

Save the prepared receptor in the .pdbqt format using AutoDock Tools (ADT).

-

-

Prepare the Ligand (9-deazaguanine):

-

Start with the 3D structure of 9-deazaguanine.

-

Define the rotatable bonds.

-

Save the prepared ligand in the .pdbqt format using ADT.

-

-

Define the Binding Site (Grid Box):

-

The grid box defines the search space for the docking algorithm. It should encompass the entire binding pocket of PNP.

-

The center and dimensions of the grid box can be determined from the position of the co-crystallized ligand in the PDB structure.

-

-

Create the Configuration File:

-

Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina.

-

-

Run AutoDock Vina:

-

Execute AutoDock Vina from the command line:

-

-

Analyze the Results:

Table 1: Example Docking Results for a 9-Deazaguanine Derivative against PNP

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.5 | Glu201, Met219, Thr242 |

| 2 | -9.2 | Glu201, Phe200, Asn243 |

| 3 | -8.9 | Met219, Thr242, His257 |

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[12][13] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the detailed analysis of intermolecular interactions.

The Value of Dynamic Simulation

MD simulations provide insights that are not accessible through static modeling techniques. They can reveal:

-

The stability of the docked pose over time.

-

The role of water molecules in the binding site.

-

Conformational changes in the protein upon ligand binding.

-

Detailed information about hydrogen bonding networks and other non-covalent interactions.

Protocol for a Protein-Ligand MD Simulation using GROMACS

GROMACS is a versatile and high-performance MD simulation package.[9][12] The following protocol outlines the general steps for simulating a PNP-9-deazaguanine complex.

Step-by-Step Protocol:

-

Prepare the System Topology:

-

Start with the best-ranked docked pose of the PNP-9-deazaguanine complex.

-

Use a program like pdb2gmx in GROMACS to generate the topology for the protein using a standard force field (e.g., CHARMM36m).

-

Incorporate the ligand topology and parameter files (generated in the parameterization step) into the system topology.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic or dodecahedron).

-

Fill the box with water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent or conjugate gradient algorithm.

-

-

Equilibration:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature while the positions of the protein and ligand heavy atoms are restrained. This allows the solvent to equilibrate around the solute.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the desired value while maintaining the temperature. The restraints on the protein and ligand are gradually released.

-

-

Production MD:

-

Run the simulation for the desired length of time (typically tens to hundreds of nanoseconds) without any restraints. Trajectories of the atomic coordinates are saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.

-

Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.

-

Binding Free Energy Calculations: Quantifying Binding Affinity

A key goal of in silico modeling is to accurately predict the binding affinity of a ligand for its target. Several methods can be used to calculate the binding free energy from MD simulation trajectories.

MM/PBSA and MM/GBSA Methods

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energies.[14][15] They calculate the free energy of the complex, the receptor, and the ligand, and then take the difference.

The binding free energy is calculated as:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where each free energy term is composed of:

G = E_MM + G_solvation - TS

-

E_MM: The molecular mechanics energy in the gas phase.

-

G_solvation: The free energy of solvation, which has a polar (calculated by PB or GB) and a non-polar component.

-

TS: The entropic contribution, which is often neglected in relative binding free energy calculations due to its computational cost.

Conclusion: The Power of In Silico Modeling in 9-Deazaguanine Drug Discovery

In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and optimization of 9-deazaguanine-based inhibitors. By following a systematic workflow of ligand parameterization, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the molecular basis of ligand recognition and binding affinity. This knowledge is invaluable for guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. As computational methods continue to evolve in accuracy and efficiency, their role in modern drug discovery will only become more prominent.

References

- 1. Protein-Ligand Complex [mdtutorials.com]

- 2. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]

- 3. classcentral.com [classcentral.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Animation of Trajectory with PyMOL and VMD - CD ComputaBio [computabio.com]

- 7. ks.uiuc.edu [ks.uiuc.edu]

- 8. youtube.com [youtube.com]

- 9. GROMACS Tutorials [mdtutorials.com]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. youtube.com [youtube.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 14. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Isomers: An In-depth Technical Guide to the Natural Occurrence of the Pyrrolo[3,2-d]pyrimidine Core

Abstract

For researchers and professionals in drug development, the pyrrolopyrimidine scaffold represents a "privileged" heterocyclic system, renowned for its profound and diverse biological activities. As structural analogs of purines, these compounds are adept at interacting with a multitude of biological targets, leading to significant therapeutic potential. However, the natural world has shown a distinct preference for one isomeric form over another. This technical guide delves into the natural occurrence of the pyrrolo[3,2-d]pyrimidine core, revealing a surprising scarcity that stands in stark contrast to its more famous isomer, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. We will explore the rich natural product landscape of the 7-deazapurines, dissect their biosynthetic origins, and juxtapose this with the "natural product vacuum" of the pyrrolo[3,2-d]pyrimidine core. This analysis provides critical insights for medicinal chemists, highlighting where nature provides a template for inspiration and where the frontier lies for de novo synthetic innovation.

The Pyrrolopyrimidine Scaffold: A Dichotomy in Nature's Blueprint

The fusion of a pyrrole ring with a pyrimidine ring gives rise to several isomers, with the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine systems being of principal interest in medicinal chemistry. Their structural resemblance to adenine and guanine allows them to function as ATP-competitive inhibitors for enzymes such as kinases, making them a focal point in the development of targeted therapeutics, particularly in oncology.[1][2]

While both isomers are of immense synthetic interest, a survey of naturally occurring compounds reveals a profound disparity. Nature is replete with complex molecules built upon the pyrrolo[2,3-d]pyrimidine skeleton, a class of compounds collectively known as 7-deazapurines. In contrast, the pyrrolo[3,2-d]pyrimidine core, often referred to as the 9-deazapurine scaffold, is virtually absent from the natural product repertoire. This guide will first illuminate the well-trodden path of naturally occurring 7-deazapurines before exploring the intriguing void surrounding their 9-deaza counterparts.

The Prevalent Isomer: Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) in Nature

The pyrrolo[2,3-d]pyrimidine scaffold is a recurring motif in a variety of bioactive natural products, primarily isolated from microbial and marine sources. These compounds, the 7-deazapurine nucleoside antibiotics, exhibit a remarkable range of biological activities, including antibiotic, antiviral, and antitumor properties.[3]

Key Natural Products and Their Sources

-

Toyocamycin and Sangivamycin: These closely related nucleoside antibiotics are produced by various Streptomyces species.[3][4] Toyocamycin, first isolated from Streptomyces diastatochromogenes, is characterized by a nitrile group at the C5 position of the pyrrole ring.[4] Sangivamycin is its corresponding carboxamide analog. Both compounds exhibit potent antitumor and antibiotic activities, primarily by interfering with nucleic acid synthesis and ribosome function.[3][4]

-

Tubercidin (7-deazaadenosine): Another key member of this family, also produced by Streptomyces, lacks the C5 nitrile group and serves as a fundamental structural analog of adenosine. Its incorporation into cellular processes disrupts RNA and DNA synthesis.

-

Rigidins: This family of marine alkaloids was first isolated from the tunicate Eudistoma cf. rigida.[5][6] Rigidins are not nucleosides but possess the core 7-deazaxanthine (a derivative of pyrrolo[2,3-d]pyrimidine) skeleton. They have garnered significant interest for their potent anticancer activity, which has inspired the synthesis of numerous analogs.[5][6]

Biosynthesis of the 7-Deazapurine Core

The biosynthesis of the 7-deazapurine core is a fascinating example of enzymatic rearrangement, starting from the ubiquitous purine nucleotide, guanosine-5'-triphosphate (GTP).[3][7] This pathway is notable for the excision of what will become the N7-C8 bond of the purine's imidazole ring and the insertion of a new carbon atom.

The key steps are as follows:

-

GTP Cyclohydrolase I (FolE): The pathway initiates with the same enzyme used in folate biosynthesis, which converts GTP to dihydroneopterin triphosphate (H₂NTP).[7]

-

CPH₄ Synthase (QueD): This enzyme catalyzes the conversion of H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

-

CDG Synthase (QueE): A member of the radical S-adenosyl-L-methionine (SAM) superfamily, QueE performs a complex, radical-mediated ring contraction of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).[8] This is a critical step where the pterin ring system is rearranged into the pyrrolopyrimidine core.

-

PreQ₀ Synthase (QueC): An ATP-dependent enzyme then converts the carboxyl group of CDG into a nitrile, yielding 7-cyano-7-deazaguanine (preQ₀), a key intermediate for various 7-deazapurine natural products, including toyocamycin.[3]

This biosynthetic route underscores a unified pathway for the production of 7-deazapurines in nature, from the modified bases in tRNA to complex secondary metabolites.[3]

The Elusive Isomer: The Pyrrolo[3,2-d]pyrimidine Core in Nature

In stark contrast to the well-populated family of 7-deazapurine natural products, the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold is conspicuously absent from nature's inventory of complex secondary metabolites. Extensive literature searches reveal that while the core, 9-deazaguanine, is a known chemical entity, it is almost exclusively discussed in the context of its chemical synthesis and its use as a precursor for designing synthetic nucleoside analogs.[9][10][11]

This "natural product vacuum" is a critical data point for drug discovery professionals. It suggests that either the biosynthetic machinery to produce this isomer did not evolve, or that such compounds are produced under very specific conditions or by organisms that have not yet been extensively studied. The lack of natural examples means there are no evolutionary starting points for derivatization or semi-synthesis, placing the full burden of discovery on de novo synthetic chemistry.

Bridging the Gap: Synthetic Pyrrolo[3,2-d]pyrimidines as "Nature-Mimicking" Scaffolds

The absence of pyrrolo[3,2-d]pyrimidine natural products has not deterred medicinal chemists. Recognizing its potential as a purine isostere, the scaffold has been the subject of intensive synthetic efforts.[1][12] By replacing the N9 nitrogen of purines with a carbon atom, chemists can create analogs that are resistant to enzymatic cleavage by purine nucleoside phosphorylase, a common metabolic liability for purine-based drugs.[10]

This has led to the development of numerous pyrrolo[3,2-d]pyrimidine derivatives with potent biological activities, most notably as inhibitors of protein kinases. The scaffold serves as an excellent ATP-mimetic, fitting into the adenine-binding pocket of these enzymes. This has resulted in the discovery of potent inhibitors for a range of kinases implicated in cancer and other diseases.

Comparative Significance for Drug Development: A Tale of Two Isomers

The distinct natural availability of the two pyrrolopyrimidine isomers has profound implications for drug discovery strategies. The pyrrolo[2,3-d]pyrimidine scaffold offers a rich field for natural product discovery, semi-synthesis, and bio-inspiration, while the pyrrolo[3,2-d]pyrimidine scaffold is a testament to the power of rational design and synthetic chemistry.

| Feature | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) |

| Natural Prevalence | Abundant in microbial & marine organisms.[3] | Exceedingly rare to non-existent in nature. |

| Key Natural Products | Toyocamycin, Sangivamycin, Tubercidin, Rigidins.[3][5] | None well-documented; 9-deazaguanine is a synthetic target.[9][10] |

| Primary Sources | Streptomyces species, Marine Tunicates.[3][5] | Primarily synthetic chemistry laboratories. |

| Biosynthesis | Well-characterized pathway from GTP.[3][7] | No natural biosynthetic pathway known. |

| Primary Activities | Antibiotic, Antiviral, Antitumor.[3][4] | Kinase Inhibition, Anticancer (synthetic derivatives).[12] |

| Drug Dev. Strategy | Natural product screening, semi-synthesis, bio-inspiration. | De novo rational design, synthetic library generation.[1] |

Experimental Protocols: A Contrast in Methodology

To illustrate the practical consequences of this natural dichotomy, we present two representative protocols. The first outlines the isolation of a naturally occurring 7-deazapurine, while the second details a common synthetic route to the 9-deazapurine core.

Isolation of Toyocamycin from Streptomyces Fermentation

This protocol is a generalized procedure based on methods for isolating nucleoside antibiotics from actinomycete cultures.

Workflow Diagram

Step-by-Step Methodology:

-

Fermentation and Harvest: Cultivate a high-producing strain of Streptomyces (e.g., S. diastatochromogenes) in a suitable liquid medium for 5-7 days.[13] Harvest the culture broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Extraction: The bioactive compounds are typically found in the supernatant. Pass the clarified supernatant through a column packed with an adsorbent resin (e.g., Amberlite® XAD series).

-

Elution: Wash the resin with water to remove salts and polar impurities. Elute the adsorbed compounds with an organic solvent, typically methanol or acetone.

-

Concentration: Evaporate the organic solvent from the eluate under reduced pressure to yield a crude extract.

-

Purification: Subject the crude extract to further purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is often the final step to obtain the pure compound.

-

Characterization: Confirm the structure and purity of the isolated Toyocamycin using spectroscopic methods (NMR, Mass Spectrometry) and comparison with reference data.

Synthesis of the 9-Deazaguanine (Pyrrolo[3,2-d]pyrimidine) Core